![molecular formula C14H15N3O2S2 B4521351 N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide](/img/structure/B4521351.png)
N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide
Overview
Description
N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide is a complex organic compound that combines the structural features of benzimidazole and thiophene Benzimidazole is a heterocyclic aromatic organic compound, while thiophene is a sulfur-containing five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptobenzimidazole with 2-bromoacetophenone to form the benzimidazole-thiophene intermediate. This intermediate is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This method enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzimidazole moiety is known to interact with nucleic acids, while the thiophene ring can participate in π-π stacking interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Dorzolamide: A sulfonamide derivative used to treat glaucoma.
Tioconazole: An antifungal agent with a thiophene ring.
Uniqueness
N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide is unique due to its combined structural features of benzimidazole and thiophene, which confer distinct chemical and biological properties
Biological Activity
N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, including in vitro studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a thiophene sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 295.35 g/mol. The presence of both the benzimidazole and thiophene rings suggests a diverse pharmacological profile.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various benzimidazole derivatives, including this compound.
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits significant activity against a range of bacterial pathogens. For instance, the minimum inhibitory concentration (MIC) values for certain derivatives have been reported as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Staphylococcus aureus | 0.22 | 0.25 |
Staphylococcus epidermidis | 0.25 | 0.30 |
Escherichia coli | 0.50 | 0.60 |
The compound also exhibited strong antibiofilm activity, significantly reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .
The mechanism underlying the antimicrobial activity of this compound involves inhibition of key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these targets have been reported to range from 12.27 to 31.64 μM for DNA gyrase and from 0.52 to 2.67 μM for DHFR . This dual-targeting approach may enhance its efficacy against resistant strains.
Anticancer Activity
In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess anticancer potential.
Case Studies
A study investigating various benzimidazole derivatives indicated that compounds with similar structures could induce apoptosis in cancer cells and inhibit cell cycle progression . The specific effects on different cancer cell lines are still under investigation, but initial findings suggest promising results in inhibiting tumor growth.
Table 2: Anticancer Activity Overview
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A549 (Lung carcinoma) | TBD | Induction of apoptosis |
MCF7 (Breast carcinoma) | TBD | Cell cycle arrest |
Toxicity Profile
The hemolytic activity of this compound was assessed, showing low toxicity with hemolytic activity percentages ranging from 3.23% to 15.22%, indicating a favorable safety profile for further development .
Properties
IUPAC Name |
N-(2-propan-2-yl-3H-benzimidazol-5-yl)thiophene-2-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-9(2)14-15-11-6-5-10(8-12(11)16-14)17-21(18,19)13-4-3-7-20-13/h3-9,17H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFWHSCAHMTOMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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